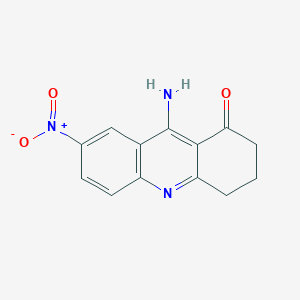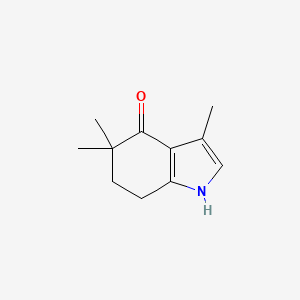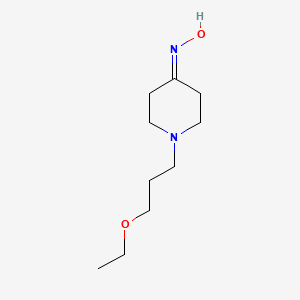![molecular formula C18H15NO4S B8490751 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid](/img/structure/B8490751.png)
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid
Descripción general
Descripción
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid is an organic compound that features a naphthalene sulfonamide group attached to a benzoic acid moiety
Métodos De Preparación
The synthesis of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The benzoic acid moiety may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid include other naphthalene sulfonamide derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
Naphthalene-1-sulfonamide: Lacks the benzoic acid moiety, leading to different chemical and biological properties.
4-Aminomethylbenzoic acid: Lacks the naphthalene sulfonyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C18H15NO4S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[(naphthalen-1-ylsulfonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C18H15NO4S/c20-18(21)15-10-8-13(9-11-15)12-19-24(22,23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2,(H,20,21) |
Clave InChI |
OZFXQUUXBQVOJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 9-(2-hydroxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8490691.png)




![(4-Formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl) benzoate](/img/structure/B8490729.png)
![(S)-N-[1-(4-iodo-phenyl)-ethyl]-acetamide](/img/structure/B8490737.png)

![Phenyl{4-[(phenylsulfanyl)methyl]piperidin-1-yl}methanone](/img/structure/B8490777.png)

